molecular formula C20H19NO3 B1387268 Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate CAS No. 1170417-57-8

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate

Cat. No. B1387268
M. Wt: 321.4 g/mol
InChI Key: RTNPZMIAMXEUMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate (MFC) is an organic compound that belongs to the family of indole carboxylates. It is a white crystalline solid with a molecular weight of 330.45 g/mol and a melting point of about 115°C. MFC has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.

Mechanism Of Action

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is known to interact with the active site of the enzyme acetylcholinesterase, resulting in the inhibition of the enzyme’s activity. This inhibition is believed to be due to the formation of a covalent bond between the indole ring of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate and the serine residue of the enzyme.

Biochemical And Physiological Effects

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can result in increased cognitive function, improved memory, and increased alertness. Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate has also been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

Advantages And Limitations For Lab Experiments

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is a relatively inexpensive compound and is easy to synthesize in the laboratory. It is also stable at room temperature and can be stored for long periods of time. However, Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate is not soluble in water and must be dissolved in organic solvents prior to use.

Future Directions

Future research on Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate could focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications. Additionally, research could be conducted to explore the potential of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate as a drug delivery system, as well as its potential use as an imaging agent. Further research could also be conducted to investigate the potential synergistic effects of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate with other compounds, as well as its potential interactions with other drugs. Finally, research could be conducted to investigate the potential long-term effects of Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate on the body, as well as to investigate its potential toxicity.

Scientific Research Applications

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate has been used in several scientific research studies due to its unique properties. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate has also been used as a model compound for studying the structure and function of enzymes, as well as for studying the interactions between drugs and proteins.

properties

IUPAC Name

methyl 3-formyl-6-methyl-1-[(4-methylphenyl)methyl]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13-4-7-15(8-5-13)11-21-18-10-14(2)6-9-16(18)17(12-22)19(21)20(23)24-3/h4-10,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNPZMIAMXEUMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)C(=C2C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-6-methyl-1-(4-methylbenzyl)-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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